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Compound of Interest

Compound Name:

4-(Methylamino)-2-

(methylthio)pyrimidine-5-

carbaldehyde

Cat. No.: B029033 Get Quote

CAS Number: 185040-32-8

A Core Intermediate for p38 Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of 4-(Methylamino)-2-
(methylthio)pyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal

chemistry. Primarily utilized as an intermediate in the synthesis of p38 mitogen-activated

protein (MAP) kinase inhibitors, this compound holds significant interest for researchers and

scientists in drug discovery and development.[1][2][3] This document details its

physicochemical properties, outlines experimental protocols for its synthesis and analysis, and

contextualizes its application within the p38 MAPK signaling pathway.

Physicochemical Properties
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature

with a purity typically reported as 97% or higher.[4][5] Proper storage conditions are in a dark

place under an inert atmosphere at 2-8°C. The compound is soluble in solvents such as

chloroform, dichloromethane, and DMSO.
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Property Value Source

CAS Number 185040-32-8 [1][2][3]

Molecular Formula C₇H₉N₃OS [3]

Molecular Weight 183.23 g/mol [3]

Appearance Solid [4][5]

Boiling Point 377.054 °C at 760 mmHg

Density 1.278 g/cm³

Refractive Index 1.588

Flash Point 181.836 °C

Purity ≥ 97% [4][5]

Storage 2-8°C, inert atmosphere, dark

Solubility
Chloroform, Dichloromethane,

DMSO

Note: Some physical properties are predicted based on chemical structure as experimental

data is not uniformly available.

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-(Methylamino)-2-
(methylthio)pyrimidine-5-carbaldehyde is not readily available in peer-reviewed literature, a

plausible synthetic route can be proposed based on the well-documented synthesis of its close

analog, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, followed by a methylation step.

Proposed Synthesis of 4-(Methylamino)-2-
(methylthio)pyrimidine-5-carbaldehyde
This proposed two-step synthesis involves the initial formation of 4-Amino-2-

(methylthio)pyrimidine-5-carbaldehyde followed by selective N-methylation.
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Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde[2]

This procedure is adapted from a known synthesis of the amino precursor.

Materials: Cyanaldehyde diethyl acetal (or dimethyl acetal), Tetrahydrofuran (THF), Sodium

methoxide, Methyl formate, 2-Methyl-2-thiourea sulfate, Ethanol, Water.

Procedure:

Dissolve 0.15-0.25 mol of cyanaldehyde diethyl acetal in THF.

Add 0.20-0.30 mol of sodium methoxide at 10-20°C and stir for 1-2 hours.

Slowly add a solution of 0.20-0.30 mol of methyl formate in THF at 10-20°C and continue

stirring for 5-7 hours.

Cool the mixture to 10-20°C and add another 0.20-0.25 mol of sodium methoxide.

Raise the temperature to 60-70°C and slowly add 0.15-0.25 mol of 2-methyl-2-thiourea

sulfate.

Maintain the reaction at 60-70°C for 4-6 hours.

Remove the solvent under reduced pressure.

Add a mixture of ethanol and water (1:5 v/v) to the residue and stir at 10-20°C for 40-80

minutes.

Filter the resulting light yellow solid, wash with an ethanol/water mixture, then with water.

Dry the solid to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Step 2: N-Methylation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This is a general proposed method for the methylation of the 4-amino group.

Materials: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a suitable solvent (e.g., DMF or

DMSO), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., methyl iodide or
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dimethyl sulfate).

Procedure:

Dissolve the 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in the chosen anhydrous

solvent under an inert atmosphere (e.g., nitrogen or argon).

Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the amino

group.

Slowly add the methylating agent to the reaction mixture.

Allow the reaction to stir at room temperature or with gentle heating while monitoring the

progress by TLC or HPLC.

Upon completion, quench the reaction carefully with water or a saturated aqueous solution

of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Purification Protocol
Purification of the final product can be achieved using column chromatography on silica gel.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the

purification of pyrimidine derivatives. The exact ratio should be determined by TLC analysis.

Procedure:

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g.,

dichloromethane) and adsorb it onto a small amount of silica gel.

Load the dried, adsorbed product onto the top of the column.

Elute the column with the chosen solvent system, gradually increasing the polarity.

Collect fractions and analyze them by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent to yield the purified 4-
(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.

Analytical Methods
The identity and purity of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde can be

confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the compound.

Column: A C18 column is typically suitable.

Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or

trifluoroacetic acid (0.1%) to improve peak shape.

Detector: UV detection at a wavelength where the compound has significant absorbance

(e.g., 254 nm or 270 nm).[6]

Procedure:

Prepare a standard solution of the purified compound of known concentration.

Dissolve the sample to be analyzed in the mobile phase.

Inject the sample and the standard solution into the HPLC system.

Analyze the resulting chromatograms to determine the retention time and calculate the

purity based on the peak area.
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Spectral Data (Predicted)
While experimental spectral data is not readily available, the expected characteristics are as

follows:

¹H NMR: Protons on the pyrimidine ring, the methylamino group, the methylthio group, and

the aldehyde group would show characteristic chemical shifts and coupling patterns.

¹³C NMR: Carbon atoms in the pyrimidine ring, the methyl groups, and the carbonyl carbon

of the aldehyde would have distinct chemical shifts.

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of

the secondary amine, C-H stretches of the methyl and aromatic groups, the C=O stretch of

the aldehyde, and C=N and C=C stretches of the pyrimidine ring.[7]

Mass Spectrometry: The molecular ion peak [M]+ would be observed, along with

characteristic fragmentation patterns corresponding to the loss of functional groups.

Role in p38 MAPK Inhibitor Synthesis and Signaling
Pathway
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a crucial intermediate for the

synthesis of various p38 MAP kinase inhibitors.[1][2][3] The p38 MAPKs are a family of

serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They

play a central role in regulating inflammatory responses, apoptosis, and cell differentiation.

Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including

rheumatoid arthritis, inflammatory bowel disease, and some cancers.

The aldehyde functionality of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
allows for a variety of chemical transformations to build more complex molecules that can bind

to the ATP-binding pocket of p38 kinases, thereby inhibiting their activity.

p38 MAPK Signaling Pathway
The following diagram illustrates a simplified p38 MAPK signaling cascade. External stimuli,

such as stress or cytokines, activate a series of upstream kinases (MAPKKKs and MAPKKs),
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which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates

downstream transcription factors and other proteins, leading to a cellular response.

Stress / Cytokines

MAPKKK
(e.g., ASK1, TAK1)

MAPKK
(MKK3/6)

p38 MAPK

Transcription Factors
(e.g., ATF2, MEF2C)

Cellular Response
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p38 Inhibitor
(Derived from
185040-32-8)

Click to download full resolution via product page

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay
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The inhibitory activity of compounds synthesized from 4-(Methylamino)-2-
(methylthio)pyrimidine-5-carbaldehyde can be evaluated using an in vitro kinase assay. The

following is a general workflow for a luminescence-based assay.[8][9]
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Caption: General workflow for an in vitro p38 kinase inhibition assay.
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Conclusion
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable and versatile

intermediate for the synthesis of p38 MAP kinase inhibitors. Its chemical structure provides a

key scaffold that can be readily modified to generate potent and selective drug candidates. This

technical guide serves as a resource for researchers in the field, providing essential information

on its properties, synthesis, and application in the context of a critical therapeutic target.

Further research to fully characterize this compound and develop optimized synthetic and

analytical methods is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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